molecular formula C20H13BrFN3OS B302560 (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No. B302560
M. Wt: 442.3 g/mol
InChI Key: XLWSKUBLWXTHOA-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that belongs to the thiazolone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ((5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the inhibition of certain enzymes and proteins that are essential for cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. By inhibiting these enzymes, ((5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
((5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been found to possess antibacterial, antifungal, and antiviral properties. It has also been shown to modulate the activity of certain enzymes and proteins involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapy. However, one of the main limitations of the compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for research on ((5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of interest is the development of novel derivatives and analogs of the compound with improved potency and selectivity. Another direction is the evaluation of the compound's potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on other biological pathways and systems.

Synthesis Methods

The synthesis of ((5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-fluoroaniline, 4-bromobenzaldehyde, and 2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

((5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and survival. Additionally, ((5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been investigated for its antibacterial, antifungal, and antiviral properties.

properties

Product Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Molecular Formula

C20H13BrFN3OS

Molecular Weight

442.3 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C20H13BrFN3OS/c21-13-3-9-16(10-4-13)25-11-1-2-17(25)12-18-19(26)24-20(27-18)23-15-7-5-14(22)6-8-15/h1-12H,(H,23,24,26)/b18-12-

InChI Key

XLWSKUBLWXTHOA-PDGQHHTCSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

SMILES

C1=CN(C(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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